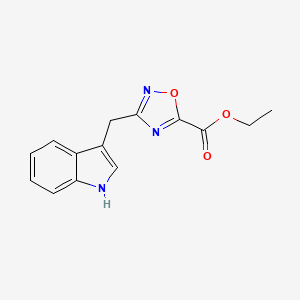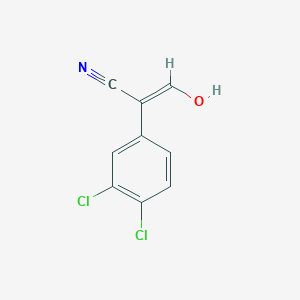
2-(3,4-Dichlorophenyl)-3-hydroxyacrylonitrile
説明
The compound “2-(3,4-Dichlorophenyl)-3-hydroxyacrylonitrile” is likely an organic compound containing a nitrile group (-CN), a hydroxy group (-OH), and a dichlorophenyl group (a phenyl ring with two chlorine atoms). The presence of these functional groups suggests that this compound could participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the nitrile, hydroxy, and dichlorophenyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. These properties could be determined using various analytical techniques .科学的研究の応用
Antileishmanial and Antimalarial Applications
- Summary of Application: This compound has been used in the synthesis of hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial and antimalarial activities .
- Methods of Application: The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The viability of promastigotes can be estimated by microscopically counting live cells, measuring enzyme activities via the 3- (4,5-dimethyl-thiazol-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT) assay, etc .
- Results or Outcomes: Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Synthesis of Imidazopyridines
- Summary of Application: This compound has been used in the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation .
- Methods of Application: A solution of 5-bromo-2-aminopyridine and 2-bromo-1-(3,4-dichlorophenyl)ethanone in DMF was placed in a microwave Pyrex tube which was introduced into a Biotage Initiator 60 microwave reactor fitted with a rotational system .
- Results or Outcomes: The synthesized compound was well characterized by NMR, IR, LCMS and elemental analysis .
Agrochemical Applications
- Summary of Application: This compound is a phenyl urea pre-emergent agrochemical .
- Methods of Application: It is used as a raw material and intermediate in organic synthesis, pharmaceuticals, and dyestuff .
- Results or Outcomes: It is soluble in water (0.049g/L), chloroform and methanol, and very slightly soluble in many organic solvents .
Suzuki–Miyaura Coupling
- Summary of Application: This compound can be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application: The process involves the use of a variety of boron reagents, with properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .
- Results or Outcomes: The coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Preparation of Triclocarban
- Summary of Application: 3,4-Dichlorophenyl isocyanate, which can be synthesized from “2-(3,4-Dichlorophenyl)-3-hydroxyacrylonitrile”, is used industrially in the preparation of triclocarban .
- Methods of Application: The compound is used as a chemical intermediate and in organic synthesis .
- Results or Outcomes: Triclocarban is a common ingredient in personal care products and has antimicrobial properties .
Catalytic Mitsunobu Reactions
- Summary of Application: This compound can be used in catalytic Mitsunobu reactions, which are a class of substitution reactions widely used in organic synthesis .
- Methods of Application: The process involves the use of a catalyst and a nucleophile to convert an alcohol into a variety of functional groups .
- Results or Outcomes: The reaction is known for its reliability, wide scope, and stereospecificity .
特性
IUPAC Name |
(E)-2-(3,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-8-2-1-6(3-9(8)11)7(4-12)5-13/h1-3,5,13H/b7-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXZLLOYUZLNBR-ALCCZGGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=CO)C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=C\O)/C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-3-hydroxyacrylonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



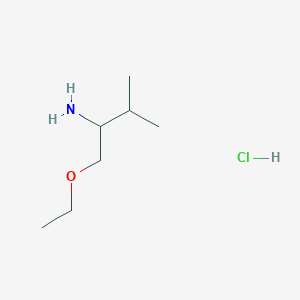
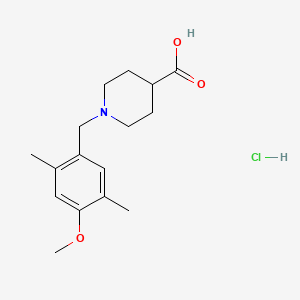

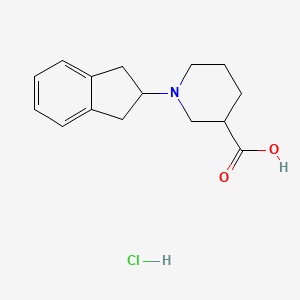
![2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride](/img/structure/B1388332.png)
![[4-(Furan-2-carbonyl)-piperazin-1-yl]-furan-2-yl-methanone hydrochloride](/img/structure/B1388334.png)
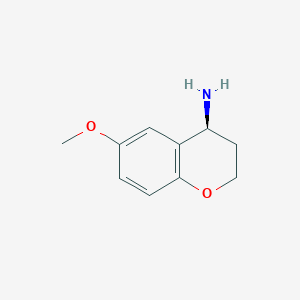
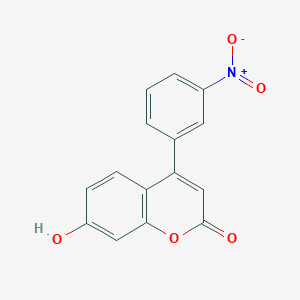
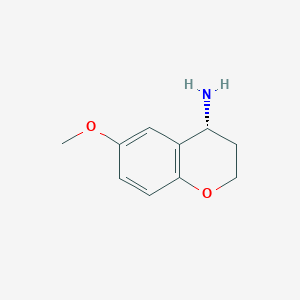
![N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanine](/img/structure/B1388344.png)
![2-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]propan-1-amine](/img/structure/B1388346.png)
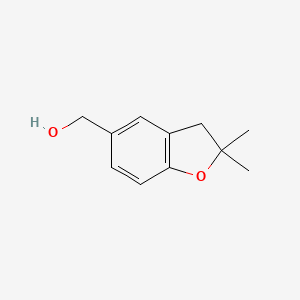
![[1-(4-fluorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol](/img/structure/B1388348.png)
